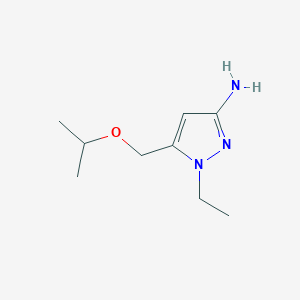

![molecular formula C17H15N7OS B2398551 N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)苯并[d]噻唑-6-甲酰胺 CAS No. 2034311-07-2](/img/structure/B2398551.png)

N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

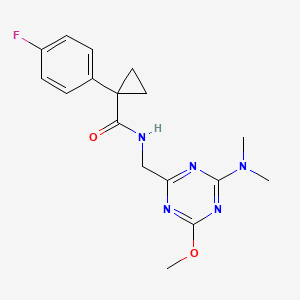

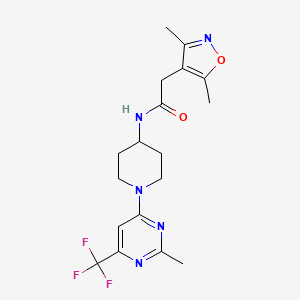

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.

BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪骨架因其作为抗癌剂的潜力而受到关注。研究人员研究了该化合物的衍生物对各种癌细胞系的细胞毒性作用。 这些研究旨在确定选择性靶向癌细胞同时最大限度地减少对健康组织损害的新型化合物 .

抗菌活性

三唑并噻二嗪骨架已证明具有良好的抗菌特性。研究人员探索了其衍生物作为针对细菌、真菌和病毒感染的潜在药物。 这些研究涉及评估其对微生物生长的抑制作用并了解其作用机制 .

镇痛和抗炎作用

某些 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物具有镇痛和抗炎活性。 这些化合物可以调节疼痛通路并减少炎症,使其与疼痛管理和炎症性疾病相关 .

抗氧化潜力

该化合物的结构表明其具有潜在的抗氧化特性。研究人员研究了其清除自由基和保护细胞免受氧化损伤的能力。 抗氧化剂在维持细胞健康和预防氧化应激相关疾病中起着至关重要的作用 .

酶抑制剂

a. 碳酸酐酶抑制剂该骨架的某些衍生物充当碳酸酐酶抑制剂。碳酸酐酶是参与酸碱平衡和离子转运等过程的酶。 抑制这些酶具有治疗意义 . b. 胆碱酯酶抑制剂研究人员探索了三唑并噻二嗪衍生物的胆碱酯酶抑制活性。 这些抑制剂与治疗阿尔茨海默病等神经退行性疾病相关 . c. 碱性磷酸酶抑制剂碱性磷酸酶抑制剂在骨骼健康和其他生理过程中具有应用。 基于三唑并噻二嗪的化合物可能表现出这种抑制效应 . d. 抗脂肪酶活性脂肪酶抑制剂与管理肥胖和相关代谢紊乱相关。 研究探索了这些衍生物作为抗脂肪酶剂的潜力 . e. 芳香化酶抑制剂芳香化酶抑制剂通过阻断雌激素合成在乳腺癌治疗中发挥作用。 研究人员研究了三唑并噻二嗪衍生物与芳香化酶的相互作用 .

抗结核药物

三唑并噻二嗪衍生物已被评估其抗结核活性。结核病仍然是全球性的健康问题,正在寻找新型化合物以增强治疗选择。 这些研究旨在确定具有有效抗分枝杆菌作用的分子 .

总之,1,2,4-三唑并[3,4-b][1,3,4]噻二嗪骨架在从癌症研究到酶抑制的各个领域都具有巨大的前景。其独特的结构和多种药理活性使其成为药物设计和开发的激动人心的研究领域。 研究人员继续探索其治疗多功能疾病的潜力 . 如果你需要更多细节或有任何其他问题,请随时提问!😊

作用机制

Target of Action

Similar compounds with a1,2,3-triazole-fused pyrazine or pyridazine structure have been reported to inhibit the c-Met protein kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer treatment .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, such as thec-Met protein kinase , leading to inhibition of the kinase’s activity . This inhibition can result in the disruption of cellular processes regulated by the kinase, such as cell growth and migration .

Biochemical Pathways

The inhibition ofc-Met protein kinase by similar compounds can affect several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and migration, and their disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

Similar compounds with a1,2,3-triazole-fused pyrazine or pyridazine structure have been synthesized and characterized using various techniques . These techniques can provide insights into the compound’s solubility, stability, and reactivity, which can impact its bioavailability .

Result of Action

The inhibition ofc-Met protein kinase by similar compounds can lead to the disruption of cellular processes regulated by the kinase, such as cell growth and migration . This can result in the inhibition of cancer cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability, reactivity, and interaction with its targets .

属性

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7OS/c25-17(11-1-2-13-14(7-11)26-10-18-13)20-12-5-6-23(8-12)16-4-3-15-21-19-9-24(15)22-16/h1-4,7,9-10,12H,5-6,8H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCGIAIVQVJIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NN5C=NN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

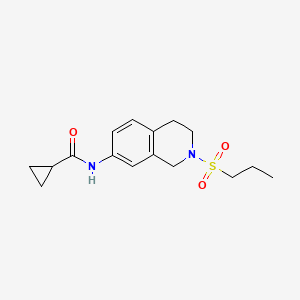

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)

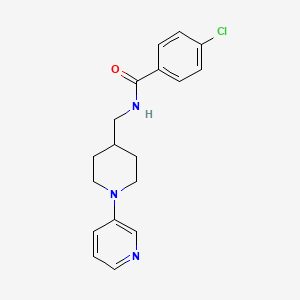

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)

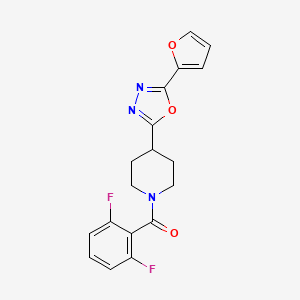

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)